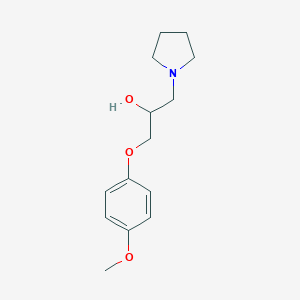
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol, also known as MPPL, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPPL is a beta-adrenergic receptor antagonist, which means it has the ability to block the effects of adrenaline and other stress hormones on the body.
Scientific Research Applications
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential applications in various fields such as neuroscience, cardiology, and cancer research. In neuroscience, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiology, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential to treat heart failure by blocking the effects of stress hormones on the heart. In cancer research, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Mechanism of Action
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of stress hormones such as adrenaline and noradrenaline. By blocking these receptors, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol reduces the effects of stress hormones on the body, which can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body. In animal studies, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to reduce oxidative stress and inflammation in the brain, heart, and liver. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has also been shown to improve cardiac function in animal models of heart failure. In addition, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol in lab experiments is its ability to block the effects of stress hormones on the body. This can be useful in studying the effects of stress on various physiological processes. However, one of the limitations of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is its potential to interact with other receptors in the body, which can lead to off-target effects.
Future Directions
There are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research. One potential direction is to study the effects of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol on other physiological processes such as metabolism and immune function. Another potential direction is to develop more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Finally, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol could be studied for its potential to treat other diseases such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is a synthetic compound that has potential applications in various fields such as neuroscience, cardiology, and cancer research. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body, and there are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research.
Synthesis Methods
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with pyrrolidine and 2-propanol to form 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol. This synthesis method has been optimized to yield high purity and high yield of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol.
properties
Product Name |
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15/h4-7,12,16H,2-3,8-11H2,1H3 |
InChI Key |
KSIRTXNTGFVNAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
solubility |
30.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)


![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)